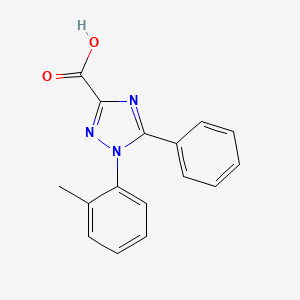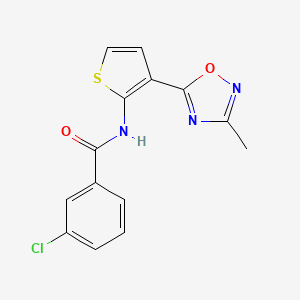![molecular formula C12H13NO3S B2928155 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid CAS No. 926258-45-9](/img/structure/B2928155.png)
2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid” is a chemical compound with the CAS Number: 926258-45-9 . Its IUPAC name is 2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}benzoic acid . The compound has a molecular weight of 251.31 and is typically stored at room temperature . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO3S/c14-11(13-8-5-6-8)7-17-10-4-2-1-3-9(10)12(15)16/h1-4,8H,5-7H2,(H,13,14)(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.31 . It is typically stored at room temperature and is usually available in powder form . Unfortunately, the web search results did not provide more detailed physical and chemical properties.Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Applications
Research indicates that benzoic acid derivatives, such as diclofenac and salicylic acid, have significant anti-inflammatory and analgesic effects. For instance, topical applications of these non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to inhibit immediate contact reactions, suggesting potential applications in dermatological conditions and pain management (Johansson & Lahti, 1988).
Gastrointestinal Health
Vanillic acid, a benzoic acid derivative, demonstrated beneficial effects against dextran sulfate sodium (DSS)-induced ulcerative colitis in a study, reducing the severity of clinical signs and suppressing the expression of inflammatory markers. This suggests that certain benzoic acid derivatives could be explored for the regulation of chronic intestinal inflammation (Su-jin Kim et al., 2010).
Dermatological Applications
Another study found that acetylsalicylic acid, a benzoic acid derivative, significantly inhibited erythema and edema from non-immunologic contact urticaria, which highlights the potential dermatological applications of benzoic acid derivatives in treating skin reactions and conditions (Lahti et al., 1987).
Occupational Health
Benzoic acid derivatives have also been implicated in occupational health studies, where exposure to specific derivatives was associated with respiratory sensitization and conditions such as asthma and urticaria. This underscores the importance of understanding the health implications of chemical exposure in industrial settings (Suojalehto et al., 2017).
Metabolism and Detoxification
The metabolism and detoxification of benzoic acid through glycine conjugation were explored in a metabolomics study, providing insights into the body's mechanisms for handling xenobiotic substances. This research could inform drug development and nutritional studies by understanding how benzoic acid and its derivatives are processed by the body (Irwin et al., 2016).
Safety and Hazards
The compound should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . It is recommended to use personal protective equipment as required . The compound should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . It is also recommended to avoid breathing dust/fume/gas/mist/vapours/spray .
Propriétés
IUPAC Name |
2-[2-(cyclopropylamino)-2-oxoethyl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-11(13-8-5-6-8)7-17-10-4-2-1-3-9(10)12(15)16/h1-4,8H,5-7H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSAQFXXGJFZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2928072.png)
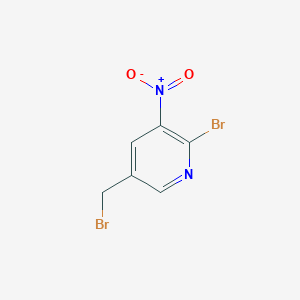
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylthiophene-2-carboxamide](/img/structure/B2928078.png)
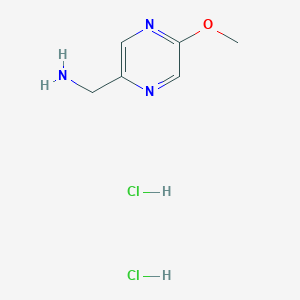
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B2928081.png)
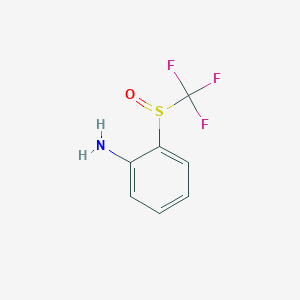
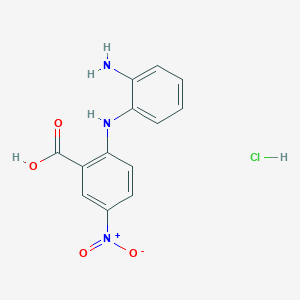
![4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2928087.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2928089.png)

![N-(2-chloro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2928091.png)
![N-cyclopropyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide](/img/structure/B2928093.png)
